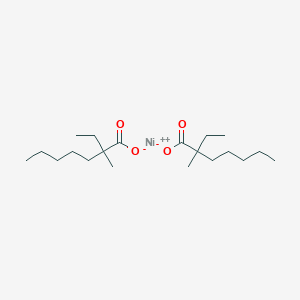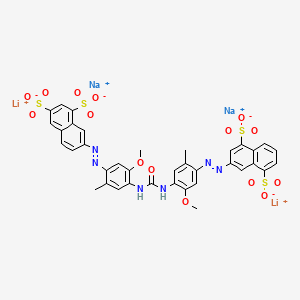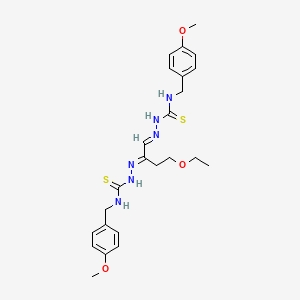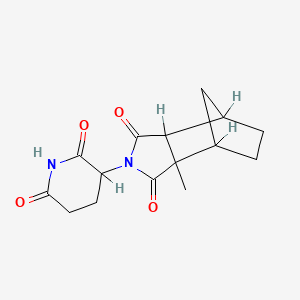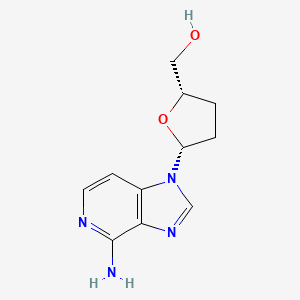
4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the attachment of the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety. Common synthetic routes may include:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Glycosylation: The attachment of the sugar moiety can be done using glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions may be used to modify the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. This compound could be used in experiments to investigate the mechanisms of nucleic acid replication and repair.
Medicine
Medically, nucleoside analogs are used in the treatment of viral infections and cancer. This compound could potentially be explored for its antiviral or anticancer properties.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and diagnostic reagents. This compound could be used in the development of new drugs or diagnostic tools.
作用機序
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, where they can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways would depend on the structure of the compound and its interactions with cellular enzymes.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of 4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine lies in its specific structure, which may confer unique properties in terms of its biological activity and mechanism of action. Its imidazo[4,5-c]pyridine core and 2,3-dideoxy sugar moiety distinguish it from other nucleoside analogs.
特性
CAS番号 |
130948-34-4 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c12-11-10-8(3-4-13-11)15(6-14-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13)/t7-,9+/m0/s1 |
InChIキー |
DDDORMSWHUXEPZ-IONNQARKSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2C=CN=C3N |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C2C=CN=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


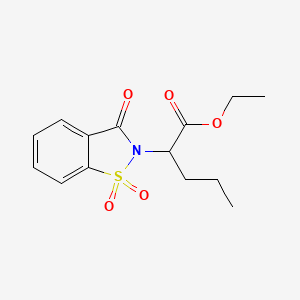
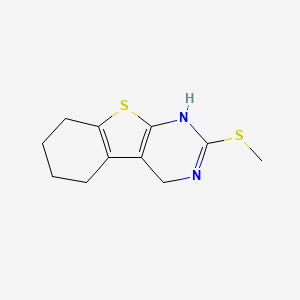
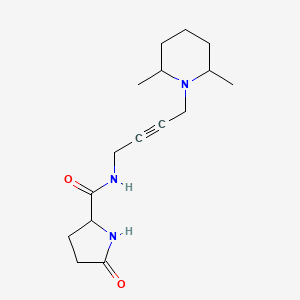
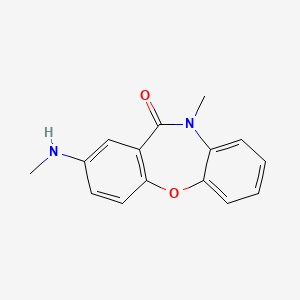

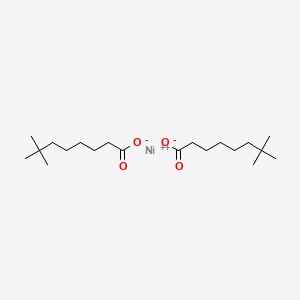
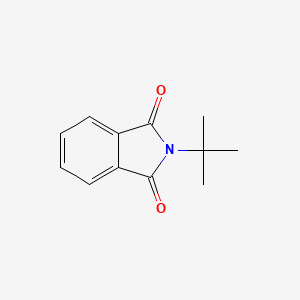
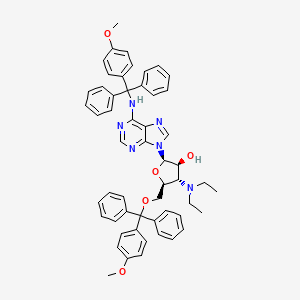
acetic acid](/img/structure/B12802654.png)
